molecular formula C10H12N2O2 B13507579 [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Cat. No.: B13507579
M. Wt: 192.21 g/mol
InChI Key: GZUOCGLCLLQYGP-JTQLQIEISA-N
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Description

[(3S)-2-Nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol (CAS: 2624108-82-1) is a chiral heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . It belongs to the tetrahydroisoquinoline family, characterized by a six-membered benzene ring fused to a partially saturated nitrogen-containing ring. The presence of a nitroso (-NO) group at position 2 and a hydroxymethyl (-CH₂OH) group at position 3 distinguishes it from other derivatives in this class. This compound is commercially available with a purity of ≥95% and is utilized as a building block in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[(3S)-2-nitroso-3,4-dihydro-1H-isoquinolin-3-yl]methanol

InChI

InChI=1S/C10H12N2O2/c13-7-10-5-8-3-1-2-4-9(8)6-12(10)11-14/h1-4,10,13H,5-7H2/t10-/m0/s1

InChI Key

GZUOCGLCLLQYGP-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)N=O)CO

Canonical SMILES

C1C(N(CC2=CC=CC=C21)N=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be achieved through several synthetic routes. One common method involves the reduction of a nitro precursor followed by nitrosation. The reaction typically starts with the reduction of a nitroisoquinoline derivative using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The resulting amine is then subjected to nitrosation using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium nitrite (NaNO2)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of halide or amine-substituted derivatives

Scientific Research Applications

[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, altering the redox state of biological systems. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between [(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol and related tetrahydroisoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Key Features/Applications References
[(3S)-2-Nitroso-...]methanol C₁₀H₁₂N₂O₂ 192.21 Nitroso (-NO), Hydroxymethyl 2624108-82-1 Chiral ligand precursor, building block
(S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol C₁₀H₁₃NO 163.22 Hydroxymethyl 18881-17-9 Catalyst precursor, asymmetric synthesis
[(3S)-6-Fluoro-...]methanol C₁₀H₁₂FNO 181.21 Fluoro (-F), Hydroxymethyl 1389391-15-4 Potential bioactivity, chiral scaffold
(1R,3S)-6,7-Dimethoxy-1-phenyl-...methanol C₁₈H₂₁NO₃ 299.37 Methoxy (-OCH₃), Phenyl N/A Catalysis (Henry reaction, hydride transfer)
Key Observations:
  • Nitroso Group: Unique to [(3S)-2-nitroso-...]methanol, this group may confer redox activity or nitric oxide-releasing properties, which are absent in other derivatives .
  • Fluoro and Methoxy Substitutions: Fluorinated (e.g., [(3S)-6-fluoro-...]methanol) and methoxy-substituted derivatives exhibit altered electronic properties, influencing their reactivity and applications in catalysis .
  • Chirality : All listed compounds are chiral, with enantiomers (e.g., R/S configurations) critical for asymmetric synthesis .

Physical and Chemical Properties

Property [(3S)-2-Nitroso-...]methanol (S)-Tetrahydroisoquinolin-3-ylmethanol [(3S)-6-Fluoro-...]methanol (1R,3S)-6,7-Dimethoxy-...methanol
Density (g/cm³) Not reported ~1.16 (predicted) 1.168 (predicted) Not reported
Boiling Point (°C) Not reported Not reported 302.5 (predicted) Not reported
pKa Not reported ~14.57 (predicted) ~14.57 (predicted) Not reported
Solubility Likely polar aprotic solvents Methanol, DCM Methanol, THF Methanol, ethyl acetate
Stability Sensitive to light/oxidizers Stable under inert atmosphere Stable Hygroscopic (hydrate form)
Notes:
  • The nitroso derivative’s stability may require dark storage and inert atmospheres, similar to other nitroso compounds .
  • Fluorinated analogs exhibit higher predicted boiling points due to increased molecular weight and polarity .

Biological Activity

[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a novel compound belonging to the tetrahydroisoquinoline class. Characterized by a nitroso group attached to a tetrahydroisoquinoline structure along with a methanol group, this compound exhibits unique chemical properties that warrant investigation into its biological activities.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • Melting Point : 214-216°C
  • Solubility : Soluble in polar solvents like DMSO and DMF; insoluble in non-polar solvents.

The presence of both nitroso and methanol groups allows for a range of chemical transformations and interactions with biological targets that are not possible with simpler isoquinoline derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The nitroso group can participate in redox reactions, potentially affecting cellular signaling pathways and exhibiting antioxidant properties.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in cells. Preliminary studies suggest that compounds similar to this compound may exhibit significant free radical scavenging abilities. For instance, related compounds have shown IC50 values in DPPH assays indicating their potential as effective antioxidants .

Antimicrobial Activity

Research indicates potential antimicrobial properties of this compound. Similar tetrahydroisoquinoline derivatives have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant activity of various methanolic extracts containing compounds structurally related to this compound. The results indicated significant scavenging activity against DPPH radicals with IC50 values comparable to established antioxidants like quercetin and caffeic acid .

Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, extracts containing similar isoquinoline derivatives were tested against multiple pathogens. The results demonstrated notable antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains of bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against E. coli and S. aureus

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